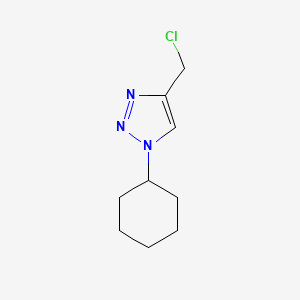

4-(Chloromethyl)-1-cyclohexyltriazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-1-cyclohexyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h7,9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INESEWNMHNHYGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(N=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloromethyl 1 Cyclohexyltriazole

Strategies for 1-Cyclohexyltriazole Ring Formation

The construction of the 1-cyclohexyl-1,2,3-triazole scaffold is a critical step in the synthesis of the target compound. Several established methods in heterocyclic chemistry can be adapted for this purpose, including cycloaddition reactions, ring-closing reactions, and the derivatization of pre-existing triazole rings.

Cycloaddition Reactions for Triazole Ring Construction

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely utilized method for the synthesis of 1,2,3-triazoles. rsc.orgresearchgate.net This reaction involves the [3+2] cycloaddition of an azide (B81097) with an alkyne. In the context of synthesizing a 1-cyclohexyltriazole, this would involve the reaction of cyclohexyl azide with a suitable alkyne. The regioselectivity of the reaction, yielding either the 1,4- or 1,5-disubstituted triazole, can often be controlled by the choice of catalyst, with copper(I) catalysts typically favoring the 1,4-isomer. nih.gov

A plausible route to a precursor for 4-(chloromethyl)-1-cyclohexyltriazole is the reaction of cyclohexyl azide with propargyl alcohol. This reaction would yield (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol, which can then be converted to the desired chloromethyl derivative.

Table 1: Examples of Cycloaddition Reactions for 1-Substituted Triazole Synthesis

| Azide Component | Alkyne Component | Catalyst | Product | Reference |

|---|---|---|---|---|

| Cyclohexyl Azide | Propargyl Alcohol | Copper(I) salt | (1-Cyclohexyl-1H-1,2,3-triazol-4-yl)methanol | americanelements.com |

| Phenyl Azide | Phenylacetylene | Copper(I) Iodide | 1,4-Diphenyl-1H-1,2,3-triazole | unito.it |

| Benzyl (B1604629) Azide | Various Alkynes | [CuBr(PPh₃)₃] | 1-Benzyl-4-substituted-1H-1,2,3-triazoles | rsc.org |

Ring-Closing Reactions in Triazole Synthesis

Ring-closing or intramolecular cyclization reactions provide an alternative approach to forming the triazole ring. nih.govnih.gov This strategy typically involves a linear precursor that contains all the necessary atoms for the heterocyclic ring, which then undergoes cyclization under specific reaction conditions. For the synthesis of a 1-cyclohexyltriazole, a potential precursor could be a suitably substituted diazene (B1210634) or a similar nitrogen-containing chain with a cyclohexyl group at one terminus and a group capable of cyclization at the other.

For instance, the intramolecular cyclization of an N-cyclohexyl-N'-propargyl diazene derivative could theoretically lead to the formation of a 1-cyclohexyltriazole ring. However, this method is generally less common for simple triazole synthesis compared to the highly efficient cycloaddition reactions.

Derivatization of Pre-formed Triazole Rings with Cyclohexyl Moieties

Another viable synthetic route is the derivatization of a pre-formed triazole ring with a cyclohexyl group. This typically involves the N-alkylation of an unsubstituted or suitably substituted 1H-1,2,3-triazole with a cyclohexyl electrophile, such as cyclohexyl bromide or cyclohexyl tosylate. researchgate.netresearchgate.net The regioselectivity of the alkylation, which can occur at either the N1 or N2 position of the triazole ring, is a key consideration and can be influenced by factors such as the solvent, base, and the nature of the substituents on the triazole ring. researchgate.netresearchgate.net

For example, the reaction of 4-methyl-1H-1,2,3-triazole with cyclohexyl bromide in the presence of a suitable base like potassium carbonate in a polar aprotic solvent such as DMF could yield 1-cyclohexyl-4-methyl-1,2,3-triazole, a direct precursor to the target molecule.

Table 2: Conditions for N-Alkylation of Triazoles

| Triazole Substrate | Alkylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 4-Bromo-NH-1,2,3-triazole | Alkyl Halides | K₂CO₃ | DMF | 2-Substituted-4-bromo-1,2,3-triazoles | researchgate.net |

| NH-1,2,3-triazoles | Vinyl Ethers | Gold Catalyst | Dichloroethane | N²-Alkyl-1,2,3-triazoles | researchgate.netnih.gov |

| 1,2,4-Triazole | Alkyl Halides | DBU | THF | 1-Substituted-1,2,4-triazoles | nih.gov |

Introduction of the Chloromethyl Moiety onto the Triazole Scaffold

Once the 1-cyclohexyltriazole scaffold is in place, the next critical step is the introduction of the chloromethyl group at the 4-position of the triazole ring. This can be achieved through the chlorination of a precursor methyl group or by employing alkylation strategies with reagents already containing the chloromethyl group.

Chlorination Reactions of Precursor Methyl Groups

A direct approach to introduce the chloromethyl group is the chlorination of a 4-methyl-1-cyclohexyl-1,2,3-triazole precursor. This transformation can be achieved using various chlorinating agents, with radical chlorination being a common method for the chlorination of benzylic and allylic positions, which have similar reactivity to the methyl group on a triazole ring. Reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN, or under photochemical conditions, can be employed for this purpose. researchgate.net The selectivity of the monochlorination over dichlorination and trichlorination would need to be carefully controlled by managing the reaction conditions, such as the stoichiometry of the chlorinating agent and the reaction time.

Another method involves the conversion of a 4-hydroxymethyl group to a chloromethyl group. The precursor, (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol, can be synthesized via the cycloaddition of cyclohexyl azide and propargyl alcohol. americanelements.com This alcohol can then be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the desired 4-(chloromethyl)-1-cyclohexyl-1,2,3-triazole.

Table 3: Reagents for Chlorination of Methyl and Hydroxymethyl Groups

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3,4-Dimethyl-1,2,5-thiadiazole | N-Chlorosuccinimide | CCl₄, reflux | 3,4-Bis(chloromethyl)-1,2,5-thiadiazole | rsc.org |

| (1-Aryl-1H-1,2,3-triazol-4-yl)methanol | Thionyl Chloride | Dichloromethane, 0 °C to rt | 4-(Chloromethyl)-1-aryl-1H-1,2,3-triazole | sigmaaldrich.com |

| Alcohols | Thionyl Chloride | Pyridine | Alkyl Chlorides | General Method |

Alkylation Strategies Utilizing Chloromethyl-Containing Reagents

An alternative strategy involves building the triazole ring with the chloromethyl group already incorporated in one of the reactants. For example, the 1,3-dipolar cycloaddition of cyclohexyl azide with propargyl chloride could directly yield 4-(chloromethyl)-1-cyclohexyl-1,2,3-triazole. nih.gov However, the handling of the volatile and reactive propargyl chloride requires careful consideration of the reaction conditions.

Another approach is the alkylation of a pre-formed triazole with a reagent containing a chloromethyl group. For instance, the reaction of a 1-cyclohexyltriazole anion with a chloromethylating agent like chloromethyl methyl ether, although effective, involves the use of a potentially carcinogenic reagent. A safer alternative could involve the use of other electrophiles bearing a chloromethyl group.

Multi-component Approaches Incorporating Chloromethyl Precursors

One relevant approach is the one-pot tandem process for the synthesis of chloromethyl-1,2,4-triazoles, which serves as a key intermediate in the production of some pharmaceuticals. rsc.org This process can begin with a commercially available precursor like chloroacetamide. The synthesis proceeds through a condensation and cyclization reaction. For instance, chloroacetamide can be reacted with N,N-dimethyformamide dimethyl acetal, followed by treatment with hydrazine (B178648) acetate (B1210297) in a suitable solvent system like 1,4-dioxane (B91453) and acetic acid to yield the 3-(chloromethyl)-1H-1,2,4-triazole. rsc.org Adapting this to the target molecule would involve the use of cyclohexylhydrazine (B1595531) as the hydrazine source.

Furthermore, metal-free MCRs have been developed for analogous structures, such as 3-trifluoromethyl-1,2,4-triazoles. frontiersin.orgfrontiersin.org These reactions utilize readily available starting materials like trifluoroacetimidoyl chlorides, hydrazine hydrate, and a C1 source such as benzene-1,3,5-triyl triformate (TFBen). frontiersin.orgfrontiersin.org A plausible adaptation for the synthesis of a chloromethyl triazole would involve substituting the fluorinated precursor with a corresponding chloromethyl-imidoyl chloride. The reaction typically proceeds with high efficiency and broad substrate scope, making it an attractive pathway for generating diverse triazole scaffolds. frontiersin.org

Table 1: Examples of Multi-component Reactions for Triazole Synthesis

| Precursors | Product Type | Key Features | Reported Yield | Reference |

|---|---|---|---|---|

| Chloroacetamide, N,N-dimethyformamide dimethyl acetal, Hydrazine acetate | Chloromethyl-1,2,4-triazole | One-pot tandem condensation/cyclization | 72% | rsc.org |

| Trifluoroacetimidoyl chlorides, Hydrazine hydrate, Benzene-1,3,5-triyl triformate | Trifluoromethyl-1,2,4-triazoles | Metal-free, broad substrate scope, scalable | Up to 78% | frontiersin.orgfrontiersin.org |

Catalytic Systems in the Synthesis of this compound and Related Compounds

Catalysis is fundamental to the efficient and selective synthesis of triazole compounds. Both homogeneous and heterogeneous catalysts play significant roles in the formation of the triazole ring and in functional group installations like chloromethylation.

Role of Homogeneous Catalysts in Triazole Formation

Homogeneous catalysts are highly effective for triazole synthesis, most notably in the azide-alkyne cycloaddition reaction. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides excellent regioselectivity for 1,4-disubstituted 1,2,3-triazoles with high yields. mdpi.com This reaction involves the coupling of an azide (e.g., cyclohexyl azide) with a terminal alkyne (e.g., propargyl chloride). Various copper(I) sources can be used, often generated in situ from copper(II) salts with a reducing agent like sodium ascorbate.

Beyond copper, other transition metals catalyze the formation of triazoles. Ruthenium catalysts, for example, are known to selectively produce 1,5-disubstituted 1,2,3-triazoles from azides and alkynes. mdpi.combeilstein-journals.org Silver(I) and nickel-based catalytic systems have also been employed in the synthesis of variously substituted triazoles, sometimes offering different regioselectivity or substrate compatibility compared to copper. mdpi.comfrontiersin.orgnih.govorganic-chemistry.org For instance, a Cp2Ni/Xantphos system has been used for synthesizing 1,5-disubstituted 1,2,3-triazoles under aqueous conditions. organic-chemistry.org

Table 2: Homogeneous Catalytic Systems for Triazole Synthesis

| Catalyst System | Reaction Type | Product Regioselectivity | Typical Conditions | Reference |

|---|---|---|---|---|

| Cu(I) salts (e.g., CuI, CuSO₄/NaAsc) | Azide-Alkyne Cycloaddition | 1,4-disubstituted | Aqueous or organic solvents, RT | mdpi.comnih.gov |

| Ru(II) complexes | Azide-Alkyne Cycloaddition | 1,5-disubstituted | Organic solvents, elevated temp. | mdpi.combeilstein-journals.org |

| Ag(I) salts | [3+2] Cycloaddition | 1,3-disubstituted-1,2,4-triazole | Varies with substrates | frontiersin.orgnih.gov |

| Cp₂Ni/Xantphos | Azide-Alkyne Cycloaddition | 1,5-disubstituted | Water, room temperature | mdpi.comorganic-chemistry.org |

Heterogeneous Catalysis in Chloromethylation Reactions

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. In the context of synthesizing the target molecule, heterogeneous catalysis is particularly relevant for the chloromethylation step.

The classic Blanc chloromethylation reaction, which introduces a -CH₂Cl group onto an aromatic ring using formaldehyde (B43269) and HCl, is typically catalyzed by a Lewis acid. libretexts.org This reaction is often performed in a heterogeneous medium using catalysts like zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄) to activate the formaldehyde. iosrjournals.org While the direct chloromethylation of a pre-formed cyclohexyltriazole is one possibility, a more common strategy involves the chloromethylation of a suitable precursor aromatic ring, followed by subsequent reactions to form the triazole.

For the triazole formation itself, various heterogeneous catalysts have been developed to improve upon homogeneous systems. These include copper nanoparticles supported on materials like charcoal or iron oxide (nano-Cu⁰/Fe₃O₄), as well as polymer-supported copper catalysts. nih.govresearchgate.net These solid-supported catalysts facilitate product purification and catalyst reuse, aligning with the principles of green chemistry.

Mechanistic Insights into Catalytic Cycles for Triazole Synthesis

Understanding the reaction mechanism is key to optimizing catalytic processes. For the widely used CuAAC reaction, the mechanism is well-established. It is believed to involve the formation of a copper acetylide from the terminal alkyne and the Cu(I) catalyst. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing metallacycle. mdpi.com Subsequent ring contraction and protonolysis release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst. mdpi.com

In contrast, the ruthenium-catalyzed cycloaddition is proposed to proceed via a different pathway involving the formation of a ruthenium-vinylidene complex, which leads to the alternative 1,5-regioisomer. mdpi.com

The mechanism for the acid-catalyzed Blanc chloromethylation involves the protonation of formaldehyde by the strong acid, which generates a highly electrophilic hydroxycarbenium ion (CH₂OH⁺). iosrjournals.org This electrophile is then attacked by the π-electrons of an aromatic ring. The resulting benzyl alcohol is rapidly converted to the corresponding chloromethyl derivative under the reaction conditions. libretexts.org

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The optimization of reaction parameters is a critical step in developing a robust and high-yielding synthetic process for this compound. Key variables that require careful tuning include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants.

For catalytic triazole formation, screening different solvents and bases can have a significant impact on yield and reaction rate. For example, in some triazole syntheses, polar aprotic solvents like DMSO have been shown to be more effective than others. acs.org The choice of base is also crucial, with inorganic carbonates like cesium carbonate (Cs₂CO₃) often providing superior results to other bases. acs.org

In chloromethylation reactions, optimization focuses on controlling the selectivity and minimizing byproducts. Studies on the chloromethylation of xylenes (B1142099) have shown that factors such as the molar ratio of formaldehyde to the aromatic substrate, catalyst concentration, reaction time, and temperature are all critical. iosrjournals.org For example, an optimal yield might be achieved at a specific molar ratio of reactants and a defined temperature, such as 80°C for 90 minutes. iosrjournals.org

Table 3: Illustrative Optimization of a Triazole Synthesis by Varying Reaction Base

| Entry | Base | Solvent | Conversion/Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Cs₂CO₃ | DMSO | 95 | acs.org |

| 2 | K₂CO₃ | DMSO | <5 | acs.org |

| 3 | Na₂CO₃ | DMSO | <5 | acs.org |

| 4 | NaH | THF | <5 | acs.org |

Data adapted from a representative study on triazole synthesis to illustrate optimization principles. acs.org

By systematically adjusting these parameters, synthetic chemists can develop efficient, scalable, and high-yielding routes to this compound and related compounds.

Chemical Reactivity and Mechanistic Investigations of 4 Chloromethyl 1 Cyclohexyltriazole

Reactivity of the Chloromethyl Group

The chloromethyl group, a primary alkyl halide, is the most reactive site in the 4-(chloromethyl)-1-cyclohexyltriazole molecule. Its reactivity is centered around the electrophilic carbon atom bonded to the chlorine atom, making it susceptible to a variety of nucleophilic, elimination, and radical reactions.

The carbon atom of the chloromethyl group is a prime target for nucleophiles, leading to the displacement of the chloride ion, a good leaving group. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism, characteristic of primary alkyl halides. The SN2 pathway involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry if the carbon were chiral.

A variety of nucleophiles can be employed to functionalize the 4-methyl position of the 1-cyclohexyltriazole core. For instance, reactions with amines or alcohols can introduce new derivatives. smolecule.com The versatility of this reaction makes this compound a useful building block in the synthesis of more complex molecules.

Table 1: Representative Nucleophilic Substitution Reactions of Primary Alkyl Halides

| Nucleophile | Product Type | Reaction Conditions |

| Hydroxide (OH⁻) | Alcohol | Aqueous, heat |

| Alkoxide (RO⁻) | Ether | Anhydrous alcohol, base |

| Cyanide (CN⁻) | Nitrile | Polar aprotic solvent (e.g., DMSO) |

| Azide (B81097) (N₃⁻) | Azide | Acetone or DMF |

| Amine (RNH₂) | Amine | Polar solvent |

This table presents illustrative examples of nucleophilic substitution reactions common for primary alkyl halides, which are expected to be analogous for this compound.

Elimination reactions, while less common for primary alkyl halides compared to secondary and tertiary ones, can occur in the presence of a strong, sterically hindered base. The most likely mechanism is the bimolecular elimination (E2) pathway, which is a concerted process involving the removal of a proton from the carbon adjacent to the chloromethyl group (in this case, the triazole ring) and the simultaneous departure of the chloride ion.

However, due to the nature of the triazole ring, the acidity of the C-H bond that would be targeted for deprotonation is a critical factor. The stability of the resulting double bond also plays a role. Given the aromaticity of the triazole ring, an elimination reaction that would disrupt this system is generally not favored. Elimination is more likely to be a minor side reaction in competition with nucleophilic substitution, particularly under forcing conditions with a strong base.

The carbon-chlorine bond in the chloromethyl group can undergo homolytic cleavage under the influence of radical initiators, such as UV light or radical-generating reagents. This cleavage would produce a 4-(methyl-radical)-1-cyclohexyltriazole and a chlorine radical. The resulting triazole-containing radical can then participate in various radical chain reactions, such as addition to alkenes or hydrogen abstraction. The stability of the radical intermediate would be influenced by the adjacent triazole ring.

Reactivity of the Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle, which confers significant stability to the system. nih.gov This aromaticity means that the ring itself is generally unreactive under mild conditions and tends to undergo substitution reactions that preserve the aromatic system rather than addition reactions that would disrupt it.

The 1,2,3-triazole ring is considered an electron-rich heterocycle, yet it is generally resistant to electrophilic aromatic substitution due to the presence of three electronegative nitrogen atoms, which deactivate the ring towards electrophilic attack. When such reactions do occur, they typically require harsh conditions. The position of substitution is directed by the existing substituents. For 1,4-disubstituted 1,2,3-triazoles, the remaining C-H bond at the 5-position is the only site for substitution.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on 1,2,3-Triazoles

| Reaction | Electrophile | Typical Conditions | Product |

| Halogenation | X₂ (e.g., Br₂) | Lewis acid catalyst | 5-Halo-4-(chloromethyl)-1-cyclohexyltriazole |

| Nitration | HNO₃/H₂SO₄ | Strong acid, heat | 5-Nitro-4-(chloromethyl)-1-cyclohexyltriazole |

| Sulfonation | SO₃/H₂SO₄ | Fuming sulfuric acid | This compound-5-sulfonic acid |

This table provides hypothetical examples of electrophilic aromatic substitution on the triazole ring, which are generally challenging reactions for this heterocyclic system.

Direct nucleophilic attack on the carbon atoms of the 1,2,3-triazole ring is generally difficult due to the electron-rich nature of the aromatic system. Such reactions, known as nucleophilic aromatic substitution (SNAr), typically require the presence of strong electron-withdrawing groups on the ring to activate it towards attack and a good leaving group. In the case of this compound, the ring is not sufficiently activated for direct nucleophilic attack under normal conditions.

In some specialized cases, such as with N-oxides or other activated triazole derivatives, nucleophilic substitution at the ring carbons has been observed. rsc.org However, for the title compound, nucleophilic reactions are overwhelmingly favored at the chloromethyl side chain.

Cycloaddition Reactions of the Triazole Moiety

The 1,2,3-triazole ring is an aromatic heterocycle. Its aromaticity lends it considerable stability, making it generally unreactive in cycloaddition reactions under normal conditions. Unlike more reactive dienes or dienophiles, the delocalized π-electron system of the triazole ring resists disruption.

Reports in the literature indicate that for a 1,2,3-triazole to participate in cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, the ring typically requires activation. nih.govacgpubs.org Activation is often achieved by the introduction of strong electron-withdrawing or electron-donating groups that can lower the energy barrier for the disruption of the aromatic system. In the case of this compound, neither the chloromethyl group nor the cyclohexyl group is considered strongly activating or deactivating in a way that would significantly promote cycloaddition reactivity of the triazole ring itself. Therefore, it is anticipated that the triazole moiety in this compound would be largely inert to cycloaddition reactions under standard conditions.

Transformations Involving the Cyclohexyl Substituent

The cyclohexyl group attached to the N1 position of the triazole ring is subject to conformational isomerism, primarily existing in a chair conformation to minimize steric strain. mdpi.com In this conformation, the triazole substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is dictated by steric interactions.

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers. masterorganicchemistry.comwikipedia.org A larger A-value signifies a greater preference for the equatorial position due to increased steric hindrance in the axial position, primarily from 1,3-diaxial interactions. While a specific A-value for a 4-(chloromethyl)-1,2,3-triazol-1-yl group has not been reported, it is expected to be significant due to the steric bulk of the substituted triazole ring. Consequently, the equilibrium for this compound is expected to strongly favor the conformer where the triazole substituent is in the equatorial position.

This conformational preference can influence the reactivity of the molecule. With the cyclohexyl group predominantly in a fixed orientation, the accessibility of the triazole ring and the chloromethyl group to reagents can be affected. The equatorial orientation would place the triazole moiety away from the bulk of the cyclohexane (B81311) ring, potentially making it more sterically accessible for reactions, should conditions permit.

Direct functionalization of the cyclohexyl ring in this compound is challenging due to the unactivated nature of the C-H bonds. However, reactions typical for alkanes, such as free-radical halogenation, could potentially introduce further substituents onto the cyclohexyl ring, albeit likely with low selectivity.

More controlled functionalization would likely require prior modification of the cyclohexyl group, for instance, through the synthesis of the target molecule from an already functionalized cyclohexylamine (B46788). rsc.orgnih.govrsc.orgsciencemadness.orgchemicalbook.com For example, if a hydroxyl or amino group were present on the cyclohexyl ring, a wide range of subsequent chemical transformations would be possible. Electrophilic substitution reactions on the cyclohexyl ring are generally not feasible unless activating groups are present. wikipedia.orgbyjus.commasterorganicchemistry.com

Mechanistic Studies of this compound Reactions

The primary site of reactivity in this compound is expected to be the chloromethyl group, which is susceptible to nucleophilic substitution reactions.

While no specific kinetic data for reactions of this compound have been found, the kinetics of nucleophilic substitution at the chloromethyl group would be expected to follow either an SN1 or SN2 pathway, or a pathway with mixed characteristics, depending on the reaction conditions and the nucleophile.

A key factor influencing the mechanism is the potential for stabilization of a carbocation intermediate at the methylene (B1212753) carbon. Studies on the electronic properties of triazoles have shown that a 1,4-disubstituted triazole group can be cation-stabilizing relative to a phenyl group. nih.govresearchgate.net This suggests that an SN1-type mechanism, proceeding through a triazolylmethyl carbocation, could be plausible under appropriate conditions (e.g., with a weak nucleophile in a polar protic solvent).

Alternatively, the reaction could proceed via a direct SN2 displacement. The rate of such a reaction would be dependent on the concentration of both the substrate and the nucleophile.

A particularly interesting possibility is the involvement of the triazole ring in neighboring group participation (NGP). stackexchange.comwikipedia.orgspcmc.ac.inresearchgate.netlibretexts.org The nitrogen atoms of the triazole ring possess lone pairs of electrons that could potentially assist in the departure of the chloride ion through an intramolecular nucleophilic attack, forming a cyclic aziridinium-like intermediate. This would lead to an enhanced reaction rate compared to a similar compound lacking the neighboring triazole group. The kinetics of such a reaction would still be first-order in the substrate but would show an unusually fast rate.

Table 1: Plausible Nucleophilic Substitution Mechanisms and Expected Kinetic Profiles

| Mechanism | Rate Law | Key Features |

| SN1 | Rate = k[Substrate] | Formation of a triazolylmethyl carbocation intermediate. nih.govresearchgate.net Favored by polar protic solvents and weak nucleophiles. |

| SN2 | Rate = k[Substrate][Nucleophile] | Concerted backside attack by the nucleophile. Favored by strong nucleophiles and polar aprotic solvents. |

| Neighboring Group Participation (NGP) | Rate = k[Substrate] | Intramolecular participation of the triazole ring leading to a stabilized, cyclic intermediate. stackexchange.comwikipedia.org Results in an accelerated reaction rate. |

The identification of reaction intermediates is crucial for elucidating the reaction mechanism. Based on the plausible pathways for nucleophilic substitution, the following intermediates could be anticipated:

Triazolylmethyl Carbocation: In an SN1 reaction, the primary intermediate would be the 1-cyclohexyl-1H-1,2,3-triazol-4-yl)methyl cation. The stability of this carbocation would be influenced by the electronic properties of the triazole ring. nih.govresearchgate.netnih.gov Computational studies could provide insight into the structure and stability of this intermediate.

Cyclic Aziridinium-like Ion: If neighboring group participation occurs, a bicyclic, positively charged intermediate would be formed. This species would be highly reactive and readily attacked by a nucleophile. The formation of such an intermediate would have significant stereochemical implications for the reaction.

Direct observation of these intermediates would likely require specialized techniques such as low-temperature NMR spectroscopy or trapping experiments.

Table 2: Potential Reaction Intermediates in Nucleophilic Substitution

| Intermediate | Associated Mechanism | Potential Characterization Methods |

| (1-Cyclohexyl-1H-1,2,3-triazol-4-yl)methyl cation | SN1 | Trapping experiments, computational modeling. nih.govresearchgate.net |

| Bicyclic aziridinium-like ion | Neighboring Group Participation | Kinetic studies showing rate enhancement, stereochemical analysis of products. stackexchange.comwikipedia.org |

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the publicly available research concerning the specific chemical compound this compound. While extensive research exists on the synthesis, reactivity, and computational analysis of 1,2,3-triazoles as a broad class of compounds, detailed mechanistic investigations and, specifically, transition state analyses for reactions involving this compound are not documented in the accessible literature.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific transition state analysis for the rate-limiting steps of its reactions as requested. Generating such content would require speculation beyond established scientific findings for this particular molecule.

The general reactivity of the chloromethyl group attached to a triazole ring is expected to proceed via nucleophilic substitution, likely following an SN2 mechanism. This would involve a backside attack by a nucleophile on the carbon atom bonded to the chlorine, leading to a trigonal bipyramidal transition state and inversion of stereochemistry if the carbon were chiral. However, without specific experimental or computational studies on this compound, any discussion of activation energies, transition state geometries, or the influence of the cyclohexyl and triazole moieties on the reaction rates would be purely theoretical and not based on published research.

For a detailed and scientifically accurate analysis as stipulated in the instructions, further experimental and computational research on this compound is necessary.

Derivatization Strategies and Analogue Synthesis Based on 4 Chloromethyl 1 Cyclohexyltriazole

Synthesis of Substituted 4-(X-methyl)-1-cyclohexyltriazole Derivatives (where X is a varied functionality)

The chloromethyl group is a key handle for introducing a wide range of functional groups (X) onto the methyl substituent at the 4-position of the 1-cyclohexyltriazole core. This is primarily achieved through nucleophilic substitution reactions, where the chlorine atom is displaced by various nucleophiles.

The conversion of the chloromethyl group to other halomethyl derivatives (e.g., iodomethyl, fluoromethyl) can be a strategic step to modulate reactivity or for specific applications. The Finkelstein reaction is a classic and efficient method for halogen exchange, particularly for converting alkyl chlorides to alkyl iodides. wikipedia.orgbyjus.comlscollege.ac.in This SN2 reaction involves treating the chloromethyl compound with an excess of a metal iodide, such as sodium iodide (NaI), in a solvent like acetone. chemspider.com The equilibrium is driven towards the product by the precipitation of the less soluble sodium chloride (NaCl) in acetone. wikipedia.orgbyjus.com

For the synthesis of the corresponding fluoromethyl derivative, a similar nucleophilic substitution can be employed using a fluoride (B91410) source like potassium fluoride (KF) in a polar aprotic solvent such as dimethylformamide (DMF). wikipedia.orglscollege.ac.in

Table 1: Halogen Exchange Reactions

| Starting Material | Reagent | Solvent | Product | Reaction Type |

|---|---|---|---|---|

| 4-(Chloromethyl)-1-cyclohexyltriazole | Sodium Iodide (NaI) | Acetone | 4-(Iodomethyl)-1-cyclohexyltriazole | Finkelstein Reaction |

| This compound | Potassium Fluoride (KF) | DMF | 4-(Fluoromethyl)-1-cyclohexyltriazole | Nucleophilic Substitution |

The electrophilic carbon of the chloromethyl group is susceptible to attack by a variety of nucleophiles, leading to the formation of ethers, thioethers, and amines. These reactions are typically carried out under basic conditions to generate the corresponding nucleophile (alkoxide, thiolate, or amide anion) or by using a neutral amine nucleophile.

Ethers: The Williamson ether synthesis can be applied by reacting this compound with an alkoxide or phenoxide. The alkoxide is typically generated in situ by treating an alcohol with a strong base like sodium hydride (NaH).

Thioethers: Similarly, thioethers can be prepared by reacting the chloromethyl derivative with a thiol in the presence of a base, which deprotonates the thiol to form a more potent thiolate nucleophile.

Amines: Primary and secondary amines can directly displace the chloride to form the corresponding secondary and tertiary amines, respectively. The reaction is often performed in the presence of a non-nucleophilic base to scavenge the HCl generated.

Table 2: Nucleophilic Displacement Reactions

| Nucleophile | Product Class | General Reaction Conditions |

|---|---|---|

| RO⁻ (Alkoxide/Phenoxide) | Ethers | Alcohol, Base (e.g., NaH), Aprotic Solvent |

| RS⁻ (Thiolate) | Thioethers | Thiol, Base (e.g., K₂CO₃), Aprotic Solvent |

| R¹R²NH (Amine) | Amines | Amine, Base (e.g., Et₃N), Solvent (e.g., CH₃CN) |

The chloromethyl group can be oxidized to introduce carbonyl functionalities, thereby expanding the synthetic utility of the scaffold.

Aldehydes: The conversion to an aldehyde (1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde) can be achieved through various methods. uni.lu One common approach is the Sommelet reaction, which involves the reaction of the chloromethyl compound with hexamethylenetetramine followed by hydrolysis. Alternatively, oxidation with reagents like dimethyl sulfoxide (B87167) (DMSO) under Swern or Kornblum conditions can be employed.

Carboxylic Acids: Direct oxidation of the chloromethyl group to a carboxylic acid is challenging. A more common route involves a two-step process: first, displacement of the chloride with cyanide (e.g., using NaCN in DMSO) to form the corresponding nitrile, followed by hydrolysis of the nitrile to the carboxylic acid under acidic or basic conditions.

Esters: Esters can be synthesized from the carboxylic acid via Fischer esterification, reacting the acid with an alcohol in the presence of a strong acid catalyst. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride (e.g., using thionyl chloride), which then readily reacts with an alcohol to form the ester. nih.gov

Table 3: Conversion to Carbonyl Compounds

| Target Functionality | Synthetic Pathway | Key Reagents |

|---|---|---|

| Aldehyde | Sommelet Reaction or Oxidation | Hexamethylenetetramine, H₂O or DMSO, Oxalyl Chloride |

| Carboxylic Acid | Nitrile formation and hydrolysis | 1. NaCN; 2. H₃O⁺ or OH⁻ |

| Ester | Esterification of Carboxylic Acid | Alcohol, Acid Catalyst or SOCl₂, Alcohol |

Modification of the Cyclohexyl Substituent

The cyclohexyl ring at the 1-position of the triazole offers another site for structural modification, allowing for the introduction of additional functionalities and the exploration of stereochemical aspects.

Functionalization of the cyclohexyl ring typically requires harsher reaction conditions compared to the derivatization of the chloromethyl group. Potential strategies, though not widely reported for this specific compound, can be inferred from general organic synthesis principles. These could include free-radical halogenation to introduce a handle for further substitution, or directed C-H activation methods. More practically, the synthesis would start from an already functionalized cyclohexyl azide (B81097), which is then used in a cycloaddition reaction to form the triazole ring. This approach allows for a wider variety of functionalities to be incorporated.

When introducing substituents onto the cyclohexyl ring, stereoisomers (diastereomers and enantiomers) can be formed. Controlling the stereochemistry is crucial in drug discovery, as different stereoisomers can have vastly different biological activities. If a chiral center is introduced on the cyclohexyl ring, diastereomers can be separated by techniques like chromatography. For enantioselective synthesis, one could start with a chiral cyclohexyl precursor. For instance, using an enantiomerically pure cyclohexylamine (B46788) to synthesize the corresponding azide would lead to a chiral, non-racemic final product. The stereochemical outcome of reactions on the cyclohexyl ring will depend on the reaction mechanism and the steric and electronic environment of the existing substituents.

Hybrid Molecular Architectures Incorporating the this compound Scaffold

The creation of hybrid molecules by covalently linking distinct pharmacophores or functional units is a widely employed strategy in medicinal chemistry and materials science to develop new entities with enhanced or novel properties. The this compound scaffold is an excellent platform for constructing such hybrid architectures due to the predictable reactivity of its chloromethyl group.

The primary strategy for incorporating the this compound scaffold into larger molecules involves nucleophilic substitution at the chloromethyl position. The chlorine atom acts as a good leaving group, facilitating the formation of new covalent bonds with a wide range of nucleophiles. This allows the triazole moiety to function as a stable and often biologically inert linker, connecting different molecular fragments.

Common conjugation strategies include:

Ether Linkage Formation: Reaction with phenols, alcohols, and hydroxy-substituted heterocyclic compounds in the presence of a base affords the corresponding ether derivatives. This is a robust method for linking the triazole scaffold to phenolic or other hydroxyl-containing molecules. For instance, the reaction with a substituted phenol (B47542) can yield a bi-aryl ether type structure, where the triazole ring acts as a spacer.

Thioether Linkage Formation: Thiols, including aliphatic, aromatic, and heterocyclic thiols, readily displace the chloride to form stable thioether bonds. This strategy is particularly useful for attaching the triazole scaffold to sulfur-containing moieties, such as those found in certain amino acids or heterocyclic systems like 2-mercaptobenzimidazole.

Amine Linkage Formation: Primary and secondary amines can be alkylated by this compound to produce the corresponding secondary and tertiary amines, respectively. This allows for the direct connection to amine-containing scaffolds, including anilines and various aliphatic amines.

The choice of solvent and base is crucial for optimizing these conjugation reactions. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly employed, and inorganic bases such as potassium carbonate or sodium hydride are often used to facilitate the deprotonation of the nucleophile.

| Compound Name | Structure | Linkage Type | Reactant |

| 4-(Phenoxymethyl)-1-cyclohexyl-1H-1,2,3-triazole |  | Ether | Phenol |

| 4-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-1-cyclohexyl-1H-1,2,3-triazole |  | Thioether | 2-Mercaptobenzimidazole |

The straightforward linker chemistry of this compound enables the construction of multi-scaffold assemblies, where two or more distinct heterocyclic or functional cores are brought together in a single molecule. This approach can lead to compounds with increased molecular complexity and potentially synergistic biological activities or material properties.

For example, the reaction of this compound with a molecule that already contains another heterocyclic system can generate a hybrid molecule with two different heterocyclic scaffolds. This is a common strategy in drug discovery to explore new chemical space and to combine the pharmacophoric features of different classes of compounds.

An illustrative example is the synthesis of a triazole-benzimidazole hybrid. By reacting this compound with 2-mercaptobenzimidazole, a new molecule is formed that incorporates both the triazole and the benzimidazole (B57391) ring systems, connected by a flexible thioether linker. researchgate.net Similarly, linking to other scaffolds such as quinolines, indoles, or pyrimidines can be achieved through appropriate nucleophilic functional groups on these ring systems. researchgate.netrsc.org

Advanced Spectroscopic and Analytical Characterization in 4 Chloromethyl 1 Cyclohexyltriazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(Chloromethyl)-1-cyclohexyltriazole, a suite of NMR experiments is utilized to unambiguously assign the structure. Based on the analysis of related structures, the following spectral characteristics are expected.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the cyclohexyl, chloromethyl, and triazole moieties. The proton on the triazole ring is expected to appear as a singlet in the aromatic region, typically around δ 8.05 ppm nih.gov. The chloromethyl group protons (-CH₂Cl) would likely be observed as a singlet further downfield, in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom and the triazole ring. The protons of the cyclohexyl group will present as a series of multiplets in the aliphatic region (δ 1.2-4.6 ppm). The methine proton attached to the nitrogen of the triazole ring is expected to be the most downfield of the cyclohexyl protons, appearing as a multiplet around δ 4.47-4.55 ppm rsc.org.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the number of unique carbon environments. For this compound, distinct signals are expected for the triazole ring carbons, the chloromethyl carbon, and the carbons of the cyclohexyl ring. The triazole ring carbons are expected in the range of δ 120-150 ppm. The chloromethyl carbon signal is anticipated around δ 45 ppm. The cyclohexyl carbons would appear in the aliphatic region, with the carbon attached to the nitrogen (C1) being the most deshielded, appearing around δ 60.0 ppm rsc.org. The other cyclohexyl carbons are expected at approximately δ 33.5, 25.1, and 25.0 ppm rsc.org.

Expected ¹H and ¹³C NMR Chemical Shifts:

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Triazole-H | ~8.0 | ~120-145 |

| -CH₂Cl | ~4.7 | ~45 |

| Cyclohexyl-CH-N | ~4.5 | ~60 |

| Cyclohexyl-CH₂ | 1.2-2.3 | ~25-34 |

Note: These are predicted values based on similar compounds and may vary depending on the solvent and experimental conditions.

To further confirm the structure and establish connectivity between protons and carbons, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methine proton of the cyclohexyl group and the adjacent methylene (B1212753) protons, as well as among the other protons within the cyclohexyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the cyclohexyl proton signals to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This can help in confirming the stereochemistry of the cyclohexyl ring and its orientation relative to the triazole ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

HRMS provides a very accurate measurement of the molecular weight of the parent ion, allowing for the determination of the elemental composition of this compound. This technique can confirm the molecular formula of the compound, which is C₉H₁₄ClN₃.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to provide detailed structural information. The fragmentation of 1,2,3-triazoles often involves the loss of a molecule of nitrogen (N₂) rsc.org. For this compound, a likely fragmentation pathway would involve the initial loss of the chloromethyl group or the cyclohexyl group. Another common fragmentation pathway for triazoles involves cleavage of the triazole ring itself rsc.org. The fragmentation of other triazole derivatives has been noted to involve the sequential loss of neutral molecules researchgate.net.

Plausible Fragmentation Pathways:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | [M+H - Cl]⁺ | Cl |

| [M+H]⁺ | [M+H - C₆H₁₁]⁺ | C₆H₁₁ (cyclohexyl) |

| [M+H]⁺ | [M+H - CH₂Cl]⁺ | CH₂Cl |

| [M+H]⁺ | [M+H - N₂]⁺ | N₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The C-H stretching vibrations of the cyclohexyl group would appear in the region of 2850-3000 cm⁻¹. The C-H stretching of the triazole ring is expected around 3100-3150 cm⁻¹. The C=N and N=N stretching vibrations of the triazole ring are expected in the 1400-1600 cm⁻¹ region nih.gov. The C-Cl stretching vibration of the chloromethyl group would likely be observed in the fingerprint region, typically around 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The triazole ring deformations are often observable in Raman spectra researchgate.net. It is a powerful tool for analyzing the molecular fingerprint of a compound cdnsciencepub.com.

Expected Vibrational Frequencies:

| Functional Group | Expected IR Absorption (cm⁻¹) | Vibrational Mode |

| C-H (Cyclohexyl) | 2850-3000 | Stretching |

| C-H (Triazole) | 3100-3150 | Stretching |

| C=N, N=N (Triazole) | 1400-1600 | Stretching |

| C-Cl | 600-800 | Stretching |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For this compound, obtaining a single crystal of suitable quality would allow for the elucidation of its exact solid-state conformation.

The process involves irradiating a single crystal with a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined. This analysis would confirm the connectivity of the chloromethyl, cyclohexyl, and triazole moieties. Furthermore, it would reveal the specific conformation of the cyclohexyl ring (e.g., chair or boat) and the rotational orientation of the substituents relative to the triazole ring. This structural information is invaluable for computational modeling and for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing.

While specific crystallographic data for this compound is not widely available in published literature, a typical analysis would yield the parameters shown in the illustrative table below.

Table 1: Illustrative Crystallographic Data for a Small Organic Molecule like this compound (Note: These values are representative and not experimentally determined for this specific compound.)

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C9H14ClN3 |

| Formula Weight | 200.68 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å α = 90°, β = 95°, γ = 90° |

| Volume | 1055 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.26 g/cm³ |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a cornerstone of analytical chemistry, essential for separating, identifying, and quantifying the components of a mixture. For the synthesis of this compound, chromatographic methods are crucial for assessing the purity of the final product and for isolating it from any unreacted starting materials, byproducts, or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase lining the column. The time it takes for the compound to travel through the column is known as its retention time, a characteristic property under a specific set of conditions.

Upon exiting the column, the separated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting molecular ion and its characteristic fragment ions are detected, generating a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of triazoles often involves the loss of a stable nitrogen molecule (N₂) and cleavage of the substituent groups. rsc.org For this compound, key fragments would likely arise from the loss of the chloromethyl group, the cyclohexyl group, and fragmentation of the cyclohexyl ring itself.

Table 2: Representative GC-MS Analytical Parameters and Expected Data (Note: These values are illustrative and not experimentally determined for this specific compound.)

| Parameter | Illustrative Value |

|---|---|

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, 1.0 mL/min |

| Oven Program | Start at 100°C, ramp to 250°C at 15°C/min |

| Injection Temperature | 250°C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Expected Retention Time | ~12.5 min |

| Expected Molecular Ion [M]⁺ | m/z 199/201 (due to ³⁵Cl/³⁷Cl isotopes) |

| Plausible Key Fragments (m/z) | 164 ([M-Cl]⁺), 117 ([M-C₆H₁₁]⁺), 83 ([C₆H₁₁]⁺), 49 ([CH₂Cl]⁺) |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of a wide range of organic compounds, including those that are non-volatile or thermally sensitive. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method for determining purity and quantifying impurities. nih.govnih.gov

In RP-HPLC, the compound is dissolved in a suitable solvent and injected into a high-pressure stream of a liquid mobile phase. The separation occurs on a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. researchgate.net The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly with the column and thus have longer retention times.

A detector, most commonly a UV-Vis spectrophotometer, is placed at the column outlet to monitor the eluent. Since the triazole ring is an aromatic heterocycle, it possesses a UV chromophore, making UV detection a suitable choice. The resulting chromatogram plots the detector response against time. The area of the peak corresponding to this compound is proportional to its concentration. Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method must be validated to ensure its linearity, accuracy, and precision for reliable quantification. jneonatalsurg.com

Table 3: Representative HPLC Method Parameters for Purity Analysis (Note: These values are illustrative and not experimentally determined for this specific compound.)

| Parameter | Illustrative Value |

|---|---|

| HPLC System | Standard analytical HPLC with UV detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic; 60% Acetonitrile : 40% Water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~4.8 min |

| Purity Assessment | Area percent calculation |

Computational Chemistry and Theoretical Studies of 4 Chloromethyl 1 Cyclohexyltriazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed insights into the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure), which together dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Studies on Ground States

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational efficiency. For a molecule like 4-(chloromethyl)-1-cyclohexyltriazole, a typical DFT study would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to find the lowest energy conformation (ground state). scielo.org.mx

Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP) This table presents hypothetical data based on typical values for similar chemical moieties.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-N2 (Triazole) | 1.35 Å |

| Bond Length (Å) | N2=N3 (Triazole) | 1.30 Å |

| Bond Length (Å) | C4-C(H2)Cl | 1.51 Å |

| Bond Length (Å) | C(H2)-Cl | 1.79 Å |

| Bond Angle (°) | C(cyclohexyl)-N1-N2 | 119.5° |

| Bond Angle (°) | C4-C(H2)-Cl | 110.8° |

| Dihedral Angle (°) | N3-C5-C4-C(H2) | ~180° |

Ab Initio Methods for Electronic Properties

While DFT is highly effective, ab initio methods like Hartree-Fock (HF) provide an alternative, foundational approach to studying electronic properties. These calculations are crucial for understanding chemical reactivity. Key properties derived include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more readily polarizable and reactive.

Furthermore, these methods are used to generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the triazole ring, indicating their nucleophilic character, and a region of positive potential (blue) near the chloromethyl group, particularly the chlorine atom, suggesting a site susceptible to nucleophilic attack.

Table 2: Representative Electronic Properties This table presents hypothetical data based on typical values for similar chemical moieties.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 6.7 eV |

| Dipole Moment | ~3.5 D |

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexyl and chloromethyl groups means the molecule can exist in various spatial arrangements, or conformations. Understanding these conformations and the energy required to switch between them is crucial for predicting its interactions in a biological or chemical system.

Molecular Mechanics and Dynamics Simulations of the Cyclohexyl Group

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations would reveal the dynamic behavior of the cyclohexyl ring. While the chair conformation is the most stable, the ring possesses vibrational and rotational freedom, allowing it to transiently adopt higher-energy conformations like the boat or twist-boat.

These simulations can generate an energy landscape, mapping the potential energy of the molecule as a function of its geometry. The landscape would show deep energy wells corresponding to the stable chair conformers and higher energy barriers corresponding to the transitions between them. The primary finding would be the strong energetic preference for the chair conformation where the triazole substituent is in the equatorial position, which minimizes 1,3-diaxial interactions.

Rotational Barriers of the Chloromethyl Group

The bond connecting the chloromethyl group to the triazole ring is a single bond, allowing for rotation. However, this rotation is not entirely free; it is hindered by an energy barrier due to steric and electronic interactions with the triazole ring.

Computational methods can precisely calculate this rotational barrier. This is done by performing a series of constrained geometry optimizations where the dihedral angle defining the rotation of the chloromethyl group is fixed at various points through a 360° turn. The resulting energy profile shows the low-energy (staggered) conformations and the high-energy (eclipsed) transition states. The energy difference between the highest and lowest points on this profile is the rotational barrier. For a chloromethyl group attached to a planar heterocyclic ring, this barrier is typically modest, suggesting that at room temperature, the group is in relatively free rotation.

Table 3: Estimated Rotational Energy Barriers This table presents hypothetical data based on typical values for similar chemical moieties.

| Rotation Axis | Estimated Barrier (kcal/mol) |

|---|---|

| Triazole-C(H2)Cl | 2 - 4 kcal/mol |

| Cyclohexyl-Triazole | 4 - 6 kcal/mol |

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating how a molecule is formed. The synthesis of 1,2,3-triazoles is famously achieved via a [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. For this compound, this would involve the reaction of cyclohexyl azide with 3-chloropropyne.

DFT calculations can be used to map the entire reaction pathway. nih.gov This involves:

Locating Reactants and Products: The geometries and energies of the starting materials (cyclohexyl azide, 3-chloropropyne) and the final product are calculated.

Finding the Transition State (TS): The highest energy point along the reaction coordinate, the transition state, is located. The structure of the TS provides insight into the bonding changes occurring during the reaction. For this type of cycloaddition, the mechanism is expected to be concerted but asynchronous, meaning the two new single bonds form simultaneously but at slightly different rates.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state, confirming that it correctly connects the reactants and the product.

This computational elucidation provides a detailed, step-by-step understanding of the reaction mechanism at the molecular level, which is often difficult to obtain through experimental means alone. mdpi.com

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational exploration of the chemical compound This compound . Despite the growing interest in triazole derivatives for various applications, including pharmaceuticals and materials science, this specific molecule has not been the subject of published in-depth computational studies. Consequently, a detailed analysis according to the requested specific outline on its computational chemistry, theoretical studies, and molecular modeling cannot be provided at this time.

The requested sections, focusing on transition state calculations, solvent effects, spectroscopic parameter prediction, and molecular docking, necessitate specific research data that is currently not available in the public domain for this compound.

While general computational methodologies for triazole derivatives are well-established, their application to this particular compound has not been documented. These methods, which are crucial for understanding reaction mechanisms, predicting chemical behavior, and guiding the design of new molecules, include:

Transition State Calculations: These theoretical calculations are fundamental in elucidating the mechanisms of chemical reactions. For the synthesis and transformation of this compound, such calculations would provide invaluable insights into the energy barriers and geometries of the transition states involved.

Solvent Effects Modeling: The reactivity and stability of a molecule can be significantly influenced by its solvent environment. Implicit and explicit solvation models are computational techniques used to predict these effects. Studies on this compound would be necessary to understand its behavior in different solvents.

Spectroscopic Parameter Prediction: Computational chemistry allows for the prediction of various spectroscopic data, such as NMR and IR spectra. These predictions are vital for the characterization and identification of compounds and for validating experimental findings. Without dedicated studies, predicted spectroscopic data for this compound is unavailable.

Molecular Docking and Ligand Design: In the context of drug discovery and materials science, molecular docking is a key computational tool for predicting the binding affinity and orientation of a molecule to a specific target. Scaffold exploration based on the this compound structure would require extensive computational screening and analysis.

The absence of such specific computational data underscores a potential area for future research. A thorough computational investigation of this compound could uncover novel properties and applications, contributing valuable knowledge to the broader field of triazole chemistry. However, until such research is conducted and published, a detailed and scientifically accurate article on its computational and theoretical aspects cannot be compiled.

Role of 4 Chloromethyl 1 Cyclohexyltriazole As a Synthetic Intermediate in Advanced Organic Synthesis

Utility in the Construction of Diverse Heterocyclic Scaffolds

The inherent reactivity of the chloromethyl group, coupled with the stability of the triazole ring, makes 4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole an excellent building block for the synthesis of various heterocyclic systems. The triazole moiety itself is a key structural feature in many biologically active compounds, and the ability to further elaborate the molecule via the chloromethyl handle enhances its synthetic utility.

The chloromethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity is harnessed in annulation reactions to construct new rings fused to or incorporating the triazole core. For instance, it can react with binucleophilic species to form novel heterocyclic frameworks. While specific examples for the title compound are not extensively documented, the reactivity of analogous chloromethyl-substituted heterocycles suggests its potential in formal [4+2] and other cycloaddition reactions to yield complex polycyclic systems. mdpi.com The reaction conditions for such transformations are often mild, making them compatible with a wide range of functional groups. mdpi.com

| Reactant Type | Resulting Heterocycle | Reaction Conditions |

| Binucleophiles (e.g., amino-thiols, diamines) | Thiazine-fused triazoles, Diazepine-fused triazoles | Base-mediated condensation |

| Enolates of ketones or esters | Dihydrofuran or pyrrole (B145914) derivatives | Strong base, low temperature |

| Activated aromatic compounds | Triazole-substituted aromatic systems | Lewis acid catalysis |

This table presents potential annulation reactions based on the known reactivity of chloromethyl-substituted heterocycles.

The synthesis of fused triazole systems is a significant area of research in medicinal chemistry due to the prevalence of these scaffolds in various therapeutic agents. researchgate.netnih.gov 4-(Chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole can be a key precursor in multi-step synthetic sequences leading to such fused systems. For example, the chloromethyl group can be converted to other functionalities, such as an azide (B81097) or an alkyne, which can then undergo intramolecular cycloaddition reactions to form fused bicyclic or polycyclic triazole derivatives. mdpi.comrsc.org These intramolecular reactions are often highly efficient and regioselective. mdpi.com

| Intermediate Functional Group | Cyclization Strategy | Resulting Fused System |

| Azide | Intramolecular Azide-Alkyne Cycloaddition | Triazolo-fused heterocycles |

| Alkyne | Intramolecular Azide-Alkyne Cycloaddition | Triazolo-fused heterocycles |

| Amine | Intramolecular condensation with a carbonyl group | Fused triazolo-dihydropyrimidines |

This table illustrates synthetic strategies for forming fused triazole systems from derivatives of 4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole.

Precursor for the Synthesis of Complex Molecular Architectures

The modular nature of 4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole, synthesized through "click chemistry," allows for its incorporation into larger and more complex molecular designs. wikipedia.orgorganic-chemistry.orgnih.govnih.gov Its well-defined reactive handle facilitates its use as a building block in the assembly of macrocycles, dendrimers, and polymers.

Macrocycles are of great interest in supramolecular chemistry and drug discovery. The chloromethyl group of the title compound can be utilized in high-dilution macrocyclization reactions. By reacting with a difunctional linker molecule, large ring systems incorporating the triazole moiety can be constructed. The triazole unit itself can contribute to the conformational rigidity and binding properties of the resulting macrocycle. The synthesis of macrocycles containing 1,2,3-triazole units is a well-established strategy, often employing copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the key ring-closing step. nih.govnih.gov

| Macrocycle Size (atoms) | Linker Type | Potential Application |

| 12-18 | Diols, Dithiols, Diamines | Ionophores, Molecular Sensors |

| 18-30 | Poly(ethylene glycol) (PEG) derivatives | Drug delivery systems |

| >30 | Long-chain dicarboxylic acids | Host-guest chemistry |

This table provides examples of macrocycles that could be synthesized using 4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole as a key building block.

The reactivity of the chloromethyl group also lends itself to the synthesis of dendrimers and polymers. It can be used as a focal point for the divergent growth of dendritic wedges or as a monomer in polymerization reactions. For example, reaction with multifunctional core molecules can lead to the formation of star-shaped polymers or dendrimers with a triazole-rich periphery. The resulting materials may exhibit interesting properties for applications in materials science and nanotechnology.

Contribution to the Synthesis of Biologically Relevant Scaffolds

The 1,2,3-triazole ring is a well-known pharmacophore and is present in a number of approved drugs. nih.gov Its ability to act as a stable linker and participate in hydrogen bonding and dipole-dipole interactions makes it a valuable component in the design of new therapeutic agents. nih.gov 4-(Chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole serves as a convenient starting material for the synthesis of a variety of biologically active scaffolds. The chloromethyl group can be displaced by various nucleophiles, including those found in biologically relevant molecules such as phenols, thiols, and amines, to create new derivatives with potential therapeutic applications. This approach allows for the systematic exploration of structure-activity relationships.

| Nucleophile | Resulting Scaffold | Potential Biological Activity |

| Phenolic compounds | Aryl ether derivatives | Anticancer, Anti-inflammatory |

| Thiol-containing heterocycles | Thioether derivatives | Antimicrobial, Antiviral |

| Amines (primary and secondary) | Amino derivatives | Enzyme inhibitors, Receptor antagonists |

This table showcases the synthesis of potentially biologically active scaffolds through nucleophilic substitution on 4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole.

Intermediate in Synthetic Pathways for Potentially Active Compounds

The structure of 4-(Chloromethyl)-1-cyclohexyltriazole, featuring a reactive chloromethyl group attached to a stable triazole ring, suggests its potential as a versatile intermediate for the synthesis of a variety of potentially bioactive compounds. The 1,2,3-triazole core is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govnih.govfrontiersin.org The cyclohexyl group can enhance the lipophilicity of resulting molecules, which may improve their pharmacokinetic properties.

The primary utility of a chloromethyl-substituted triazole lies in its ability to act as an electrophile in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the 4-position of the triazole ring. For instance, it could react with various nucleophiles such as amines, thiols, alcohols, and carbanions to generate a diverse set of derivatives. These reactions would lead to the formation of new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively.

The resulting products could be novel compounds with potential therapeutic applications. The triazole ring itself is known to participate in hydrogen bonding and dipole interactions, which can contribute to the binding of a molecule to a biological target. nih.gov By using this compound as a building block, medicinal chemists could systematically explore the structure-activity relationships of new compound series.

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of structurally related compounds, known as a chemical library. nih.govuomustansiriyah.edu.iq The unique structural features of this compound make it a suitable scaffold for the generation of such libraries. A scaffold in combinatorial chemistry serves as the central core of the molecules in the library, with diversity being introduced by attaching different building blocks to the reactive sites of the scaffold.

The reactive chloromethyl group of this compound provides an ideal attachment point for a variety of chemical moieties. In a combinatorial synthesis approach, this starting material could be reacted with a collection of different nucleophiles in a parallel or mixture-based fashion. This would result in a library of compounds, each with a common 1-cyclohexyl-1H-1,2,3-triazole core but with a different substituent at the 4-position.

High-throughput screening of these libraries against biological targets can lead to the identification of "hit" compounds with desired activities. uomustansiriyah.edu.iq The structure of the hit compounds can then be optimized in a subsequent lead optimization phase to develop new drug candidates. The triazole scaffold is particularly favored in drug discovery due to its metabolic stability and its ability to mimic a peptide bond. nih.gov

While no specific examples of combinatorial libraries built upon this compound have been reported in the literature, the principles of combinatorial chemistry strongly support its potential utility in this area for the discovery of new biologically active compounds. nih.gov

Emerging Research Directions and Future Perspectives on 4 Chloromethyl 1 Cyclohexyltriazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and economically viable synthetic methodologies. For 4-(Chloromethyl)-1-cyclohexyltriazole, research is anticipated to move beyond traditional synthetic methods towards greener alternatives. A key focus will be the utilization of starting materials derived from renewable biomass sources. For instance, methodologies analogous to the synthesis of functional peptidomimetics from biomass-derived 5-(chloromethyl)furfural could be adapted. researchgate.net This could involve the use of bio-based precursors for the cyclohexyl or triazole components of the molecule.

Furthermore, the principles of green chemistry, such as atom economy and the use of non-toxic solvents and catalysts, will be central to the development of new synthetic routes. The exploration of one-pot syntheses and multicomponent reactions will likely yield more efficient pathways to this compound and its derivatives, minimizing waste and reducing the number of synthetic steps.

Exploration of New Reactivity Profiles and Reaction Design

The chloromethyl group in this compound is a key functional handle that allows for a multitude of chemical transformations. Future research will undoubtedly focus on exploring the full extent of its reactivity. This includes its use in nucleophilic substitution reactions to introduce a wide variety of functional groups, thereby enabling the synthesis of diverse molecular architectures.

Beyond simple substitution, there is potential for designing novel cascade reactions that leverage the reactivity of both the chloromethyl group and the triazole ring. The triazole moiety, while generally stable, can participate in coordination chemistry and potentially direct reactions at other sites within the molecule. The development of new catalytic systems that can selectively activate the C-Cl bond will also be a significant area of investigation, potentially leading to novel cross-coupling reactions.